(1R,3R)-2-acetyl-1-(1,3-benzodioxol-5-yl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid
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Overview
Description
(1R,3R)-2-acetyl-1-(1,3-benzodioxol-5-yl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid is a complex organic compound with a unique structure It contains a pyrido[3,4-b]indole core, which is a fused ring system, and a benzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R)-2-acetyl-1-(1,3-benzodioxol-5-yl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid typically involves multiple steps. One common method starts with the reaction of D-tryptophan methyl ester hydrochloride with piperonal chloride in redistilled tetrahydrofuran. Trifluoroacetic acid is then added, and the reaction mixture is stirred at 30°C for 10 hours under nitrogen protection. Sodium triacetoxyborohydride is subsequently added, and the reaction continues for an additional 3 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(1R,3R)-2-acetyl-1-(1,3-benzodioxol-5-yl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce ketones or aldehydes to alcohols.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
(1R,3R)-2-acetyl-1-(1,3-benzodioxol-5-yl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals
Mechanism of Action
The mechanism of action of (1R,3R)-2-acetyl-1-(1,3-benzodioxol-5-yl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl (1R,3R)-1-(1,3-benzodioxol-5-yl)-2-(dichloroacetyl)-2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylate
- Ethyl (1R,3R)-1-(1,3-benzodioxol-5-yl)-2-(2-chloroacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate
Uniqueness
What sets (1R,3R)-2-acetyl-1-(1,3-benzodioxol-5-yl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid apart from similar compounds is its specific acetyl group and the unique arrangement of its functional groups. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H18N2O5 |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
(1R,3R)-2-acetyl-1-(1,3-benzodioxol-5-yl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid |
InChI |
InChI=1S/C21H18N2O5/c1-11(24)23-16(21(25)26)9-14-13-4-2-3-5-15(13)22-19(14)20(23)12-6-7-17-18(8-12)28-10-27-17/h2-8,16,20,22H,9-10H2,1H3,(H,25,26)/t16-,20-/m1/s1 |
InChI Key |
TWFHACFXONLAGI-OXQOHEQNSA-N |
Isomeric SMILES |
CC(=O)N1[C@H](CC2=C([C@H]1C3=CC4=C(C=C3)OCO4)NC5=CC=CC=C25)C(=O)O |
Canonical SMILES |
CC(=O)N1C(CC2=C(C1C3=CC4=C(C=C3)OCO4)NC5=CC=CC=C25)C(=O)O |
Origin of Product |
United States |
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